molecular formula C13H19N B13600633 3-[(2,4,6-Trimethylphenyl)methyl]azetidine

3-[(2,4,6-Trimethylphenyl)methyl]azetidine

Cat. No.: B13600633
M. Wt: 189.30 g/mol
InChI Key: DUFRIFXDLKIIQK-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trimethylphenyl)methyl]azetidine is an organic compound featuring an azetidine ring substituted with a 2,4,6-trimethylphenylmethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with azetidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the benzylic carbon of the 2,4,6-trimethylbenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trimethylphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.

    Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react at the benzylic position under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Saturated amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-[(2,4,6-Trimethylphenyl)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine involves its interaction with molecular targets, such as enzymes or receptors, through its azetidine ring and benzylic substituent. The compound’s reactivity and ring strain contribute to its ability to form covalent bonds with target molecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound without the 2,4,6-trimethylphenylmethyl group.

    2,4,6-Trimethylbenzylamine: Lacks the azetidine ring but contains the same benzylic substituent.

    N-Benzylazetidine: Similar structure but with a different substituent on the azetidine ring.

Uniqueness

3-[(2,4,6-Trimethylphenyl)methyl]azetidine is unique due to the combination of the azetidine ring and the 2,4,6-trimethylphenylmethyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methyl]azetidine

InChI

InChI=1S/C13H19N/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-12/h4-5,12,14H,6-8H2,1-3H3

InChI Key

DUFRIFXDLKIIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2CNC2)C

Origin of Product

United States

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